molecular formula C10H17F3N2O B13289036 N-ethyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide

N-ethyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide

Cat. No.: B13289036
M. Wt: 238.25 g/mol
InChI Key: OKENCYUXGIOWGA-UHFFFAOYSA-N
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Description

N-ethyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide is a chemical compound with the molecular formula C10H18ClF3N2O. It is known for its unique structure, which includes a piperidine ring substituted with an ethyl group and a trifluoroethyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide typically involves the reaction of piperidine derivatives with ethyl and trifluoroethyl reagents. One common method includes the use of N-ethylpiperidine-3-carboxamide as a starting material, which is then reacted with 2,2,2-trifluoroethylamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves bulk manufacturing processes that ensure high purity and yield. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate the efficient synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-ethyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group is known to enhance the compound’s stability and reactivity, allowing it to interact with various enzymes and receptors. These interactions can lead to changes in biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-ethyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern on the piperidine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H17F3N2O

Molecular Weight

238.25 g/mol

IUPAC Name

N-ethyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide

InChI

InChI=1S/C10H17F3N2O/c1-2-15(7-10(11,12)13)9(16)8-4-3-5-14-6-8/h8,14H,2-7H2,1H3

InChI Key

OKENCYUXGIOWGA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(F)(F)F)C(=O)C1CCCNC1

Origin of Product

United States

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